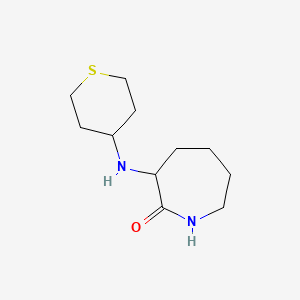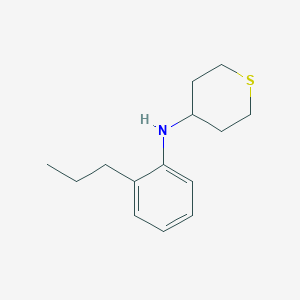
3-(Thian-4-ylamino)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thian-4-ylamino)azepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAAO and is a thiane-containing heterocyclic compound. TAAO has a unique structure that makes it an interesting molecule for scientific research.
Mechanism of Action
The mechanism of action of TAAO is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in cancer cell growth and inflammation. TAAO has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a critical role in cancer cell invasion and metastasis, and the inhibition of MMP activity by TAAO may be responsible for its anti-cancer effects.
Biochemical and Physiological Effects:
TAAO has been found to have several biochemical and physiological effects. In vitro studies have shown that TAAO inhibits cell proliferation and induces apoptosis in cancer cells. TAAO has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, TAAO has been shown to have anti-tumor effects and to reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAAO is its high purity and yield, which makes it an ideal compound for scientific research. TAAO is also stable and can be stored for long periods without degradation. However, one of the limitations of TAAO is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on TAAO. One area of research is the development of new drugs based on TAAO. TAAO has shown promising anti-cancer and anti-inflammatory effects, and further research may lead to the development of new drugs that can be used to treat these conditions. Another area of research is the elucidation of the mechanism of action of TAAO. While the inhibition of MMP activity is believed to be responsible for its anti-cancer effects, the precise mechanism of action of TAAO is not fully understood. Further research in this area may lead to a better understanding of the molecular mechanisms underlying TAAO's effects.
Synthesis Methods
TAAO can be synthesized by the reaction of 2-amino-1-cyclohexanol with thioacetic acid followed by cyclization with phosgene. The yield of this reaction is high, and the purity of the product can be improved by recrystallization. The synthesis of TAAO is a complex process that requires careful attention to detail to ensure the purity and yield of the product.
Scientific Research Applications
TAAO has been extensively studied for its potential applications in various fields. One of the most significant applications of TAAO is in the development of new drugs. TAAO has been found to have promising anti-cancer properties, and it has been shown to inhibit the growth of various cancer cells. TAAO has also been studied for its potential as an anti-inflammatory agent, and it has been found to have potent anti-inflammatory effects.
properties
IUPAC Name |
3-(thian-4-ylamino)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c14-11-10(3-1-2-6-12-11)13-9-4-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRAUNVWCZRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thian-4-ylamino)azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557274.png)

![4-Chloro-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzonitrile](/img/structure/B7557291.png)
![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-[Cyclopropylmethyl-(2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7557314.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)

![2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide](/img/structure/B7557327.png)
![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)
